2-Amino-5-(4-(trifluoromethoxy)phenyl)nicotinic acid
Description
2-Amino-5-(4-(trifluoromethoxy)phenyl)nicotinic acid is a nicotinic acid derivative featuring a pyridine core substituted with an amino group at position 2, a carboxylic acid group at position 3, and a 4-(trifluoromethoxy)phenyl moiety at position 3.
Properties
IUPAC Name |
2-amino-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O3/c14-13(15,16)21-9-3-1-7(2-4-9)8-5-10(12(19)20)11(17)18-6-8/h1-6H,(H2,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLWATQFUGDTLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)N)C(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688246 | |
| Record name | 2-Amino-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261794-45-9 | |
| Record name | 2-Amino-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives
The introduction of the 4-(trifluoromethoxy)phenyl group at position 5 of the pyridine ring is frequently achieved via Suzuki-Miyaura coupling. A representative protocol involves reacting 3-bromo-5-trifluoromethoxypyridine (1) with 4-(trifluoromethoxy)phenylboronic acid under palladium catalysis. The reaction employs Pd(PPh₃)₄ (5 mol%) as a catalyst, Na₂CO₃ as a base, and a 3:1 mixture of dioxane/water at 80°C for 12 hours, yielding 5-(4-(trifluoromethoxy)phenyl)-3-bromopyridine (2) with 78–85% efficiency. This intermediate serves as a precursor for subsequent functionalization at position 2.
Optimization of Coupling Conditions
Critical parameters for maximizing yield include the molar ratio of boronic acid to bromide (1.2:1), solvent polarity, and temperature control. Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction rates but may promote side reactions, necessitating a balance between dioxane and DMF. Post-coupling purification typically involves aqueous extraction followed by column chromatography using hexane/ethyl acetate gradients.
Functionalization of the Pyridine Ring at Position 2
Lithiation-Carboxylation for Nicotinic Acid Formation
The conversion of bromopyridines to nicotinic acids is achieved via lithiation followed by carboxylation. Treating 5-(4-(trifluoromethoxy)phenyl)-3-bromopyridine (2) with n-butyllithium (-78°C, THF) generates a lithiated intermediate, which reacts with CO₂ to yield 5-(4-(trifluoromethoxy)phenyl)nicotinic acid (3) in 80–85% yield. This method is advantageous due to its high regioselectivity and minimal byproduct formation.
Introduction of the Amino Group via Nitration and Reduction
Installing the amino group at position 2 involves a two-step sequence:
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Nitration : Direct nitration of 5-(4-(trifluoromethoxy)phenyl)nicotinic acid (3) using fuming HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 2, yielding 2-nitro-5-(4-(trifluoromethoxy)phenyl)nicotinic acid (4) with 65–70% efficiency.
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Reduction : Catalytic hydrogenation of the nitro group (H₂, 10% Pd/C, MeOH, 25°C, 24 h) produces 2-amino-5-(4-(trifluoromethoxy)phenyl)nicotinic acid (5) in 90–95% yield.
Alternative Pathways via Halogen Exchange and Amination
SNAr Reaction for Direct Amination
A halogen atom at position 2 can be displaced via nucleophilic aromatic substitution (SNAr). For example, 2-chloro-5-(4-(trifluoromethoxy)phenyl)nicotinic acid (6) reacts with aqueous NH₃ (30% w/w) in DMF at 120°C for 48 hours, yielding the target compound (5) in 60–65% yield. While this route avoids nitration-reduction steps, the harsh conditions limit scalability.
Buchwald-Hartwig Amination
Palladium-catalyzed amination using Pd₂(dba)₃ and Xantphos as ligands enables coupling of 2-bromonicotinic acid derivatives with ammonia equivalents. Optimized conditions (t-BuONa as base, 100°C, 24 h) achieve 70–75% conversion, though competing side reactions at the carboxylic acid group necessitate protective group strategies.
Comparative Analysis of Synthetic Routes
The Buchwald-Hartwig method offers higher yields but requires expensive ligands, whereas the nitration-reduction route is cost-effective but involves hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(4-(trifluoromethoxy)phenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amino groups or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-Amino-5-(4-(trifluoromethoxy)phenyl)nicotinic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its trifluoromethoxy group enhances its reactivity, making it suitable for various chemical transformations.
Reactions and Mechanisms
The compound can undergo several types of chemical reactions:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The carboxylic acid group can be reduced to an alcohol.
- Substitution : The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The outcomes vary based on the reaction conditions and reagents used, leading to diverse products that can be utilized in further synthetic applications.
Biological Applications
Interaction with Nicotinic Receptors
Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmission in the central nervous system. Its ability to modulate nAChR activity suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease. In vitro studies have shown that it acts as a positive allosteric modulator of α7 nAChRs, significantly enhancing neurotransmitter efficacy .
Therapeutic Potential
The compound has been explored for its anti-inflammatory and anticancer properties. It shows promise in inhibiting the growth of blood vessels, making it a candidate for treating diseases associated with deregulated angiogenesis, including diabetic retinopathy and certain cancers . Notably, its unique structure allows it to penetrate cell membranes effectively, enhancing its biological activity.
Medicinal Chemistry
Pharmaceutical Development
This compound is being investigated for its potential as a therapeutic agent against various diseases. Its mechanism of action involves modulating specific molecular targets through hydrogen bonding and hydrophobic interactions. This ability to interact with enzymes or receptors makes it a valuable candidate for drug development aimed at treating conditions like cancer, inflammatory diseases, and neurodegenerative disorders .
Industrial Applications
Advanced Materials Development
In the industrial sector, 2-Amino-5-(4-(trifluoromethoxy)phenyl)nicotinic acid is utilized in developing advanced materials with specific electronic and optical properties. Its unique trifluoromethoxy group contributes to the material's performance characteristics, making it suitable for applications in electronics and photonics.
Case Studies
-
Neurological Disorders
- A study demonstrated that compounds similar to 2-Amino-5-(4-(trifluoromethoxy)phenyl)nicotinic acid could enhance cognitive function by modulating nAChR activity. This suggests potential applications in Alzheimer's treatment.
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Cancer Research
- Investigations into the compound's anti-cancer properties revealed its effectiveness against solid tumors by inhibiting angiogenesis. This positions it as a candidate for further clinical development targeting neoplastic diseases.
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Inflammatory Diseases
- Research has indicated that this compound may reduce inflammation markers in vitro, suggesting therapeutic potential in conditions like chronic asthma and autoimmune diseases.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-(trifluoromethoxy)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Amino-5-(4-(trifluoromethoxy)phenyl)nicotinic acid with key analogs identified in the evidence:
Note: Molecular weight for the target compound is estimated based on structural analogs due to lack of direct data in evidence.
Key Differentiators
Substituent Effects: The 4-(trifluoromethoxy)phenyl group in the target compound provides greater steric bulk and enhanced electron-withdrawing effects compared to the simpler trifluoromethyl (-CF₃) group in 2-Amino-5-(trifluoromethyl)nicotinic acid . This may improve binding affinity in hydrophobic enzyme pockets. Compared to 5-Amino-2-chloropyridine-4-carboxylic acid, the trifluoromethoxy group increases metabolic stability due to fluorine’s resistance to oxidative degradation .
Synthetic Utility :
- The ethyl thiophene derivative from demonstrates how trifluoromethyl groups are leveraged in multi-target drug design, though its complexity limits scalability compared to the simpler nicotinic acid derivatives.
Biological Activity
2-Amino-5-(4-(trifluoromethoxy)phenyl)nicotinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including receptor interactions, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a nicotinic acid backbone with a trifluoromethoxy substituent on the phenyl ring, which is believed to enhance its biological activity through improved binding affinity and selectivity for specific molecular targets.
The biological activity of 2-amino-5-(4-(trifluoromethoxy)phenyl)nicotinic acid is primarily mediated through its interaction with nicotinic acetylcholine receptors (nAChRs). The trifluoromethoxy group enhances the compound’s binding properties, allowing it to act as a positive allosteric modulator for certain nAChR subtypes, particularly the α7 nAChR.
Table 1: In Vitro Activity of 2-Amino-5-(4-(trifluoromethoxy)phenyl)nicotinic acid
| Receptor | Activity | EC50 (µM) | Max Modulation (%) |
|---|---|---|---|
| α7 nAChR | Positive Allosteric Modulator | Not determined | Observed at 10 μM |
| α4β2 nAChR | Low activity | N/A | N/A |
| α3β4 nAChR | Low activity | N/A | N/A |
| α1β2γ2L GABAAR | Poor activity | N/A | N/A |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Cognitive Enhancement : As a positive allosteric modulator of α7 nAChRs, it may have therapeutic potential in enhancing cognitive function and sensory gating.
- Anti-inflammatory Effects : Preliminary studies suggest that the trifluoromethoxy substitution could impart anti-inflammatory properties, warranting further investigation into its mechanisms.
- Metabolic Regulation : Similar compounds have shown effects on lipid metabolism and steroid biosynthesis, indicating potential applications in metabolic disorders.
Comparative Analysis
When compared to structurally similar compounds, 2-amino-5-(4-(trifluoromethoxy)phenyl)nicotinic acid demonstrates unique properties:
- The trifluoromethoxy group significantly enhances binding affinity compared to non-fluorinated analogs.
- It shows selective action on nicotinic systems with minimal activity on GABA receptors, differentiating it from other compounds in its class.
Case Study: Hepatic Gene Expression
A toxicogenomics study evaluated the effects of this compound on hepatic gene expression. Key findings included:
- Transcriptional Regulation : Suppression of genes such as HNF4A and STAT6 was observed, indicating potential impacts on liver metabolism.
- Pathway Modulation : Activation of pathways related to xenobiotic response and oxidoreductase activity suggests that the compound may influence detoxification processes in the liver.
Q & A
Q. What are the optimal synthetic routes for 2-amino-5-(4-(trifluoromethoxy)phenyl)nicotinic acid, and how can reaction yields be improved?
Methodological Answer: A multi-step synthesis approach is typically employed. For example:
Condensation : React 4-(trifluoromethoxy)phenylboronic acid with a halogenated nicotinic acid derivative under Suzuki-Miyaura coupling conditions (Pd catalyst, base, solvent) to introduce the aryl group .
Amination : Introduce the amino group via nucleophilic substitution or catalytic hydrogenation, using protecting groups (e.g., Boc) to prevent side reactions .
Optimization : Adjust reaction parameters (temperature, solvent polarity, catalyst loading) to improve yields. For instance, using DMF as a solvent at 80°C may enhance coupling efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine orthogonal analytical techniques:
- HPLC/LC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .
- NMR Spectroscopy : Confirm regiochemistry via H and C NMR. The trifluoromethoxy group () shows distinct F NMR signals near -58 ppm .
- Elemental Analysis : Validate empirical formula (e.g., CHFNO) with ≤0.3% deviation .
Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?
Methodological Answer:
- Solubility : Test in DMSO (high solubility) or aqueous buffers (pH-dependent). For example, solubility in PBS (pH 7.4) is ≤1 mg/mL, necessitating DMSO stock solutions for biological assays .
- Stability : Store at -20°C in airtight, light-protected vials. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or mass spec fragments)?
Methodological Answer:
- Hypothesis Testing : Compare experimental H NMR shifts with computational predictions (DFT calculations) to identify misassigned protons .
- High-Resolution MS : Use exact mass analysis (e.g., 234.00205 Da for key fragments) to distinguish isobaric impurities or degradation products .
- 2D NMR (COSY, HSQC) : Map spin systems and correlate H-C signals to confirm regiochemistry, especially for aromatic protons near the trifluoromethoxy group .
Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity in drug discovery?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The trifluoromethoxy group’s electron-withdrawing effects may enhance binding via hydrophobic interactions .
- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent to assess conformational stability and identify key residues in binding pockets .
- QSAR Modeling : Corrogate substituent effects (e.g., vs. ) on bioactivity using datasets from analogous nicotinic acid derivatives .
Q. How can researchers design experiments to evaluate the compound’s metabolic stability or toxicity?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and monitor depletion via LC-MS. Identify metabolites using MSE data-independent acquisition .
- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells. Compare IC values with structurally similar compounds to infer SAR trends .
- Reactive Metabolite Trapping : Add glutathione (GSH) to microsomal incubations and detect GSH adducts via neutral loss scanning (m/z -129) .
Q. What strategies are recommended for scaling up synthesis while minimizing impurities?
Methodological Answer:
- Process Optimization : Replace batch reactions with flow chemistry for better heat/mass transfer. For example, continuous Suzuki coupling at 100°C reduces side-product formation .
- Purification : Use preparative HPLC with gradient elution (ACN/water + 0.1% TFA) or recrystallization from ethanol/water mixtures to isolate high-purity batches (>99%) .
- DoE (Design of Experiments) : Apply factorial design to evaluate interactions between variables (e.g., catalyst loading, solvent ratio) and identify critical process parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
